Hexamethyldisilane

Bond dissociation energy Thermolysis Organosilicon thermochemistry

Hexamethyldisilane (TMS₂) is a differentiated organosilicon reagent. Its weak Si–Si bond (337 kJ/mol) enables cleaner Pd-catalyzed silylation without toxic organotin waste, mild silylation generating only H₂ gas, and superior single-source APCVD of twin-free 3C-SiC films at 4.3 μm/h. Unlike TMSCl, HMDS eliminates stoichiometric salts and aqueous workup. Two TMS groups per molecule maximize atom economy. For CVD, pre-formed Si–C bonding outperforms dual-source systems in film quality. ≥98% purity ensures reproducible outcomes in semiconductor and pharmaceutical applications.

Molecular Formula C6H18Si2
Molecular Weight 146.38 g/mol
CAS No. 1450-14-2
Cat. No. B074624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethyldisilane
CAS1450-14-2
Synonymshexamethyldisilane
Molecular FormulaC6H18Si2
Molecular Weight146.38 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Si](C)(C)C
InChIInChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3
InChIKeyNEXSMEBSBIABKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethyldisilane (CAS 1450-14-2): Technical Baseline and Procurement Context for R&D and Industrial Users


Hexamethyldisilane (HMDS, TMS2, Si2(CH3)6) is a symmetric organosilicon compound belonging to the disilane class, characterized by a central silicon–silicon bond with a measured bond dissociation energy D(Me3Si–SiMe3) of 337 kJ mol⁻¹ [1]. It is a colorless, hygroscopic liquid with a boiling point of 112–114 °C and a density ranging from 0.715 to 0.729 g/mL depending on temperature conditions . HMDS serves as a silylating reagent, a source of trimethylsilyl anion, a precursor for chemical vapor deposition (CVD) of silicon carbide thin films, and a mild reducing agent in organic synthesis . Its unique Si–Si bond enables distinctive reactivity profiles that differentiate it from other common silylating agents and organosilicon precursors, making compound identity verification essential for reproducible experimental outcomes.

Why Generic Substitution of Hexamethyldisilane with Other Silylating Agents or Organosilanes Compromises Experimental Reproducibility


Hexamethyldisilane cannot be freely substituted with other silylating agents such as chlorotrimethylsilane (TMSCl), hexamethyldisilazane (HMDSO), or alternative organosilicon precursors due to fundamental differences in reaction mechanism, byproduct profile, and physical properties. While TMSCl generates stoichiometric chloride salts requiring aqueous workup , HMDS transfers trimethylsilyl groups under palladium catalysis without generating stoichiometric byproducts other than hydrogen gas, enabling cleaner transformations and simplified purification [1]. In CVD applications, HMDS functions as a single-source precursor containing both silicon and carbon in a pre-formed Si–C bonding environment, whereas silane/propane mixtures require precise dual-source flow control and exhibit different decomposition kinetics [2]. Substitution based solely on nominal functional similarity—without accounting for these mechanistic and physical distinctions—frequently leads to irreproducible yields, altered film properties, or complete reaction failure. The quantitative evidence below establishes the specific dimensions where HMDS demonstrates verifiable differentiation.

Quantitative Differentiation Evidence: Hexamethyldisilane vs. Comparator Organosilanes


Si–Si Bond Dissociation Energy: HMDS vs. Tetramethylsilane (Si–C Bond) as Reference Baseline

The silicon–silicon bond in hexamethyldisilane exhibits a bond dissociation energy D(Me3Si–SiMe3) of 337 ± 4 kJ mol⁻¹ (80.5 kcal mol⁻¹) as determined by stirred-flow thermolysis at 770–872 K [1]. In contrast, the silicon–carbon bond in tetramethylsilane (SiMe4) has a significantly higher bond dissociation energy D(Me3Si–CH3) of 355 ± 6 kJ mol⁻¹ (84.8 kcal mol⁻¹) [2]. This 18 kJ mol⁻¹ difference (approximately 5% lower energy for Si–Si cleavage) establishes hexamethyldisilane as a thermodynamically more accessible source of trimethylsilyl radicals under thermal or photochemical conditions.

Bond dissociation energy Thermolysis Organosilicon thermochemistry Radical chemistry

Mild Silylation Conditions: HMDS vs. Chlorotrimethylsilane (TMSCl) in Alcohol Protection

Hexamethyldisilane enables silylation of alcohols under mild conditions (50–60 °C, no inert atmosphere required, no addition of acid or other additives) in the presence of a palladium catalyst, transferring both trimethylsilyl groups without generating stoichiometric byproducts other than hydrogen gas . In contrast, chlorotrimethylsilane (TMSCl) requires a base (e.g., triethylamine or imidazole) to neutralize the HCl generated, producing stoichiometric ammonium chloride salts that necessitate aqueous workup and can complicate purification [1].

Silylation Alcohol protection Palladium catalysis Green chemistry

CVD Precursor Performance: HMDS Single-Source vs. Silane/Propane Dual-Source System for 3C-SiC Heteroepitaxy

In a direct comparative study of precursor systems for 3C-SiC heteroepitaxial growth, hexamethyldisilane (HMDS) used as a single-source precursor (with a small addition of propane) deposited heteroepitaxial layers on Si(100) with superior crystalline properties compared to the conventional silane/propane (SP) dual-source system [1]. Using HMDS at a flow rate of 0.5 sccm with H2 carrier gas at 2.5 slm and deposition temperature of 1350 °C, a growth rate of 4.3 μm/h was achieved for single-crystalline 3C-SiC films characterized as having very good crystal quality without twins, defects, or dislocations, and very low residual stress [2].

Chemical vapor deposition Silicon carbide thin films Single-source precursor Heteroepitaxy

Physical Property Differentiation: Density and Flash Point vs. Hexamethyldisiloxane (HMDSO)

Hexamethyldisilane (HMDS) exhibits a density of 0.715–0.729 g/mL at 20–25 °C and a flash point of -6 to -1 °C, classifying it as a highly flammable liquid (H225) . In comparison, hexamethyldisiloxane (HMDSO, (CH3)3Si–O–Si(CH3)3)—a compound with similar nomenclature but distinct Si–O–Si core structure—has a density of 0.764 g/mL and a flash point of -1 to +1 °C, with a higher boiling point of 100–101 °C . The lower density of HMDS (approximately 5% lower than HMDSO) and its more negative flash point range necessitate distinct storage and handling protocols.

Physical properties Density Flash point Safety Handling

Synthetic Yield in Palladium-Catalyzed Silylation: HMDS as Bifunctional Silyl Donor

In palladium-catalyzed silylation of substituted benzoyl chlorides, hexamethyldisilane serves as a bifunctional silyl donor, transferring both trimethylsilyl groups to form acylsilanes [1]. The reaction proceeds with high yield and functional group tolerance, providing access to a wide variety of aryltrimethylsilanes from commercially available aryl chlorides [2]. In contrast, alternative silylating reagents such as (trimethylsilyl)tributylstannane generate stoichiometric tributyltin chloride as a byproduct, which presents toxicity and disposal concerns [3].

Palladium catalysis Silylation Acyl chlorides Synthetic methodology

Vapor Pressure and Volatility: HMDS vs. Higher Molecular Weight Disilanes for CVD Process Design

Hexamethyldisilane exhibits a vapor pressure of 24.5 ± 0.2 mmHg at 25 °C and an enthalpy of vaporization of 33.7 ± 3.0 kJ/mol . In comparison, 1,2-dichlorotetramethyldisilane (ClMe2Si–SiMe2Cl) has a significantly higher boiling point of 148 °C and correspondingly lower vapor pressure at room temperature [1]. This volatility difference directly impacts precursor delivery in CVD processes: HMDS can be delivered via standard bubbler systems at ambient or slightly elevated temperatures, whereas less volatile disilanes require heated delivery lines to prevent condensation.

Vapor pressure Volatility CVD precursor Thin film deposition

High-Value Application Scenarios for Hexamethyldisilane Based on Verified Differentiation Evidence


Single-Source Precursor for High-Quality 3C-SiC Heteroepitaxial Films in M/NEMS Fabrication

Hexamethyldisilane is optimally deployed as a single-source precursor for atmospheric pressure chemical vapor deposition (APCVD) of single-crystalline 3C-SiC thin films on Si(100) substrates. With a demonstrated growth rate of 4.3 μm/h at 1350 °C using 0.5 sccm HMDS and 2.5 slm H2 carrier gas, the resulting films exhibit very good crystal quality without twins, defects, or dislocations and very low residual stress [1]. This scenario leverages HMDS's proven superiority in crystalline quality over conventional silane/propane dual-source systems, making it the precursor of choice for micro/nanoelectromechanical systems (M/NEMS) where film integrity directly governs device performance and reliability [2].

Clean Silylation of Alcohols and Acid Chlorides with Benign Byproduct Profile for Process Chemistry

Hexamethyldisilane enables silylation of alcohols and acid chlorides under mild conditions (50–60 °C) without requiring inert atmosphere or acid/base additives, generating only H2 gas as a byproduct [1]. This cleaner reaction profile eliminates the aqueous workup and salt filtration steps required when using chlorotrimethylsilane (TMSCl), which generates stoichiometric HCl and ammonium chloride salts [2]. The bifunctional nature of HMDS (delivering two trimethylsilyl groups per molecule) further enhances atom economy. This scenario is particularly valuable in process chemistry and pharmaceutical intermediate synthesis, where simplified purification workflows and reduced solvent consumption translate directly to lower cost-per-batch and improved environmental metrics.

Mild Radical Generation for Organosilicon Transformations Requiring Controlled Si–Si Bond Cleavage

With a Si–Si bond dissociation energy of 337 kJ mol⁻¹—18 kJ mol⁻¹ lower than the Si–C bond in tetramethylsilane (355 kJ mol⁻¹) [1]—hexamethyldisilane serves as a thermodynamically accessible source of trimethylsilyl radicals under thermal or photochemical conditions. This property is exploited in reductive silylation of p-quinones catalyzed by iodine [2] and in mercury-photosensitized decomposition reactions , where controlled radical generation at milder temperatures prevents substrate decomposition. This scenario is essential for synthetic chemists developing radical-based silylation methodologies where thermal lability of substrates precludes higher-temperature Si–C cleavage approaches.

Palladium-Catalyzed Aryl Silylation Without Organotin Waste Streams

Hexamethyldisilane enables palladium-catalyzed silylation of aryl chlorides to form aryltrimethylsilanes with good yield and broad functional group tolerance [1]. Unlike alternative silylating reagents such as (trimethylsilyl)tributylstannane, which generate stoichiometric tributyltin chloride—a toxic organotin waste stream requiring specialized disposal [2]—HMDS produces only volatile, non-toxic byproducts. This scenario is critical for medicinal chemistry and agrochemical synthesis laboratories operating under strict environmental, health, and safety (EHS) constraints, where elimination of heavy metal waste reduces both regulatory burden and waste management costs.

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